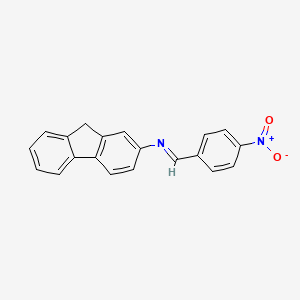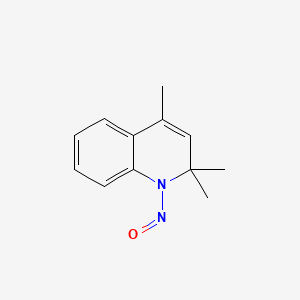
1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science
準備方法
The synthesis of 1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline typically involves the condensation of aniline with acetone in the presence of an acid catalyst. The reaction conditions often require elevated temperatures and careful control of the reaction environment to ensure high yields and purity. Industrial production methods may employ heterogeneous catalytic systems to optimize the reaction efficiency and minimize the use of harmful solvents .
化学反応の分析
1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitroso group to an amino group, leading to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
科学的研究の応用
1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound’s derivatives exhibit antibacterial, antimalarial, and anti-inflammatory properties, making them valuable in drug discovery and development.
作用機序
The mechanism of action of 1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to various biological effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
類似化合物との比較
1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline can be compared with other quinoline derivatives such as:
2,2,4-Trimethyl-1,2-dihydroquinoline: Known for its antioxidant properties in rubber and plastic industries.
1,2-Dihydro-2,2,4-trimethylquinoline: Used in similar applications but differs in its reactivity and stability.
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Another derivative with distinct chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its structural features and specific applications.
特性
CAS番号 |
20619-78-7 |
|---|---|
分子式 |
C12H14N2O |
分子量 |
202.25 g/mol |
IUPAC名 |
2,2,4-trimethyl-1-nitrosoquinoline |
InChI |
InChI=1S/C12H14N2O/c1-9-8-12(2,3)14(13-15)11-7-5-4-6-10(9)11/h4-8H,1-3H3 |
InChIキー |
MOGASTIXMIUDMK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(N(C2=CC=CC=C12)N=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


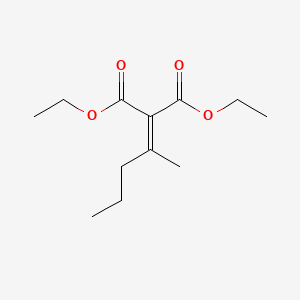


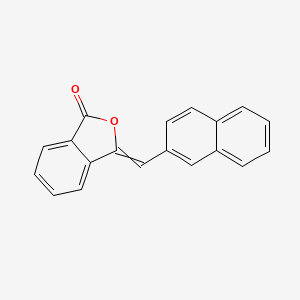
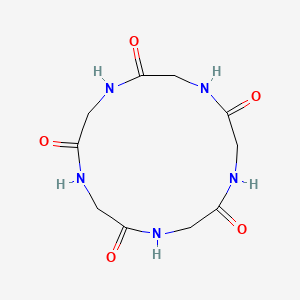

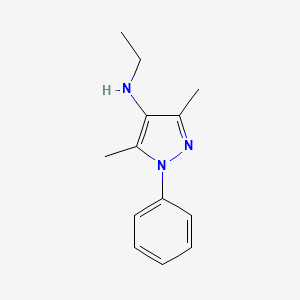
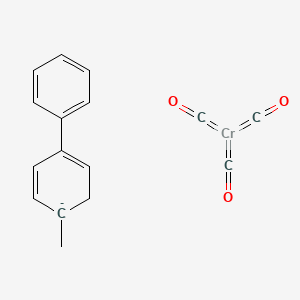
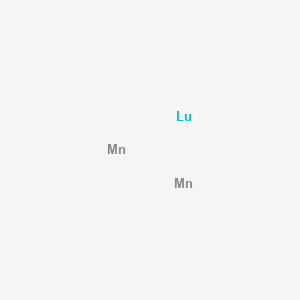

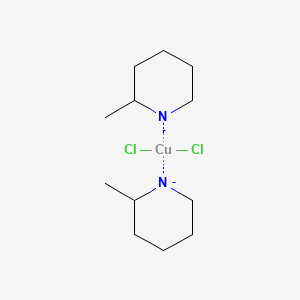
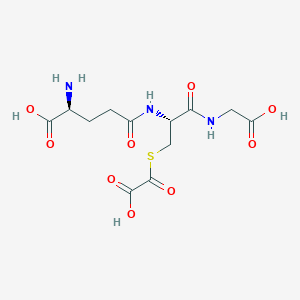
![Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]-](/img/structure/B14711572.png)
